N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide
Description
Properties
CAS No. |
2247-71-4 |
|---|---|
Molecular Formula |
C16H12Cl2F3NO |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide |
InChI |
InChI=1S/C16H12Cl2F3NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
InChI Key |
NPRLBMKFRSLGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amidation via Protected Glycine Derivatives and Trifluoroethylamine
Protecting Group Strategy : A common approach uses glycine derivatives protected by N-phthalyl or benzyl carbamate (CBZ) groups to prevent undesired side reactions during amidation.
Amidation Reaction : The protected glycine is reacted with 2,2,2-trifluoroethylamine or its salts to form an amide intermediate.
Deprotection : Removal of the protecting group is achieved under mild conditions, often using hydrated fibrils or hydrogenolysis catalysts for benzyl carbamate groups.
Purification and Salt Formation : The crude amide product can be converted into acid salts (e.g., hydrochloride) for increased stability and ease of handling.
This method avoids the use of hazardous reagents like flammable hydrogen gas when using hydrated fibrils for deprotection, making it suitable for industrial-scale synthesis.
Coupling Reagent-Mediated Synthesis with Base and Hydrogenolysis
Intermediate Formation : A compound of Formula 2 (protected amine) is reacted with a compound of Formula 3 (acid derivative) in the presence of a coupling reagent and base to form an intermediate (Formula 4).
Hydrogenolysis : The intermediate undergoes hydrogenolysis using a catalyst to remove protecting groups, yielding the target amide (Formula 1).
Salt Formation : The free amide can be converted into various acid salts (e.g., hydrochloride, bromide, trifluoroacetate) for improved physicochemical properties.
This method leverages benzyl carbamate protecting groups and is described in patent literature with detailed reaction schemes.
Direct Amidation and Alternative Routes
Direct Amidation : In some cases, direct amidation of acetamide derivatives with bis(4-chlorophenyl)-substituted trifluoroethyl amines can be performed, though this may require careful control of reaction conditions to prevent side reactions.
Use of Chloroacetyl Chloride : An alternative method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of inorganic bases such as sodium hydroxide, followed by treatment with aqueous ammonia under pressure. However, this route can lead to dimer impurities, necessitating additional purification steps.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Physicochemical Properties
The table below compares key parameters of the target compound with analogs differing in halogenation patterns, substituent positions, and side-chain modifications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | logP | Key Features |
|---|---|---|---|---|---|---|
| N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide | 2247-71-4 | C₁₆H₁₂Cl₂F₃NO | 361.18 | 1,1-bis(4-ClPh), 2,2,2-F₃, acetamide | N/A | Para-Cl phenyls; trifluoroethyl |
| N-(2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl)acetamide | 81012-95-5 | C₁₆H₁₂Cl₅NO | 411.53 | 1,1-bis(4-ClPh), 2,2,2-Cl₃, acetamide | 5.04 | Higher lipophilicity; trichloroethyl |
| 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide | 878466-33-2 | C₁₀H₈Cl₂F₃NO | 286.08 | N-(4-ClPh), 2-Cl, 2,2,2-F₃ ethyl | 3.0* | Chloro-acetamide; trifluoroethyl |
| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | C₁₄H₁₀Cl₃NO | 314.59 | 2,6-diClPh, 4-ClPh, acetamide | N/A | Dichlorophenyl; increased steric bulk |
| N-(3-chlorophenyl)-2,2,2-trichloroacetamide | N/A | C₈H₅Cl₄NO | 283.95 | 3-ClPh, 2,2,2-Cl₃, acetamide | N/A | Meta-Cl; trichloroethyl |
Key Observations:
Trifluoroethyl vs. Trichloroethyl : Replacing the trifluoroethyl group (C-F₃) with trichloroethyl (C-Cl₃) increases molecular weight and logP (e.g., 411.53 vs. 361.18 g/mol; logP 5.04 vs. ~3–4 estimated for the trifluoro analog) due to chlorine’s higher atomic mass and lipophilicity .
Substituent Position : Para-substituted chlorophenyl groups (target compound) promote symmetrical crystal packing, while meta-substitution (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide) induces asymmetrical molecular geometries, altering lattice constants .
Crystallographic and Geometric Differences
- Crystal Packing : The target compound’s para-chlorophenyl groups likely adopt a planar arrangement, as seen in analogous para-substituted acetamides, whereas meta-substituted derivatives (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide) exhibit twisted conformations, leading to distinct space groups (e.g., P2₁/c vs. P1̄) .
- Bond Parameters : Electron-withdrawing groups like trifluoromethyl or trichloroethyl shorten the C=O bond in the acetamide moiety (1.21–1.23 Å) compared to unsubstituted analogs (1.24 Å), enhancing electrophilicity .
Biological Activity
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: CHClFN
- Molecular Weight: Approximately 355.22 g/mol
- Structure Features:
- Contains a trifluoroethyl group which enhances lipophilicity.
- Bis(4-chlorophenyl) substituent contributes to its unique biological profile.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structural characteristics often demonstrate enhanced antibacterial efficacy due to the presence of halogens.
- In vitro Studies:
- Compounds with trifluoromethyl groups have shown promising results against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- A study reported that derivatives of related compounds displayed submicromolar activity against these pathogens, suggesting potential for further development as antimicrobial agents .
| Compound | Activity | Notes |
|---|---|---|
| This compound | Antimicrobial | Effective against gram-positive bacteria |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Highly active | Potent against MRSA and Enterococcus faecalis |
| 4-Chloro-N-(trifluoroethyl)aniline | Insecticidal | Related structure with insecticidal properties |
Cytotoxicity and Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The presence of halogen atoms often correlates with increased cytotoxicity.
- Cytotoxicity Studies:
Mechanistic Insights
The mechanism of action for this compound remains an area of ongoing research. Initial studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The introduction of trifluoromethyl and chlorinated phenyl groups appears to enhance both lipophilicity and biological efficacy.
- Key Findings:
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A series of studies evaluated the effectiveness of this compound derivatives against MRSA. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like ampicillin and rifampicin .
Case Study 2: Cytotoxicity Profile in Cancer Research
In vitro assays conducted on various cancer cell lines revealed that some derivatives of this compound demonstrated selective cytotoxicity without significant harm to primary mammalian cells . This suggests potential for therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide, and how can reaction conditions be optimized?
- The compound's trifluoroethyl and bis(4-chlorophenyl) groups require careful selection of precursors and coupling agents. A two-step approach is suggested:
Synthesis of the trifluoroethyl backbone : React 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol with acetic anhydride under controlled acidic conditions to form the acetamide moiety.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from toluene for higher purity (>95%) .
- Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted aniline intermediates.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The bis(4-chlorophenyl) protons will appear as a singlet (δ ~7.3–7.5 ppm), while the trifluoroethyl group shows a quartet (δ ~4.2 ppm) .
- FT-IR : Confirm the acetamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion [M+H]+ and isotopic pattern matching the molecular formula (C16H11Cl2F3NO) .
Q. What solvent systems are suitable for solubility testing, and how can experimental inconsistencies be resolved?
- Test solubility in DMSO, acetonitrile, and dichloromethane (common solvents for hydrophobic acetamides). For polar solvents like water or ethanol, use sonication or heating (≤60°C) to enhance dissolution .
- Address discrepancies by standardizing protocols (e.g., USP guidelines) and cross-referencing with peer-reviewed solubility databases like PubChem .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Molecular docking (AutoDock Vina) : Use the crystal structure of homologous targets (e.g., penicillin-binding proteins for antimicrobial activity) to simulate ligand-receptor interactions. Focus on the acetamide’s hydrogen-bonding potential and the chloroaryl groups’ hydrophobic interactions .
- MD simulations (GROMACS) : Assess stability of the ligand-target complex over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to identify conformational changes .
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) using standardized cell lines (ATCC) and controls. For anticancer studies, compare IC50 values across multiple cancer cell types (e.g., MCF-7 vs. HepG2) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements, especially under varying pH or temperature conditions .
Q. How does the bis(4-chlorophenyl) moiety influence environmental persistence compared to structurally related compounds like DDT?
- Conduct accelerated degradation studies:
- Photolysis : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC. The trifluoroethyl group may reduce stability compared to DDT’s trichloroethane chain .
- Hydrolysis : Test at pH 3, 7, and 10 to identify cleavage pathways (e.g., acetamide hydrolysis to carboxylic acid) .
- Compare half-lives with EPA-registered analogs to assess ecological risks.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
